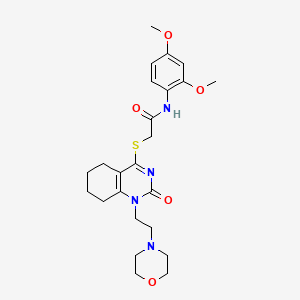

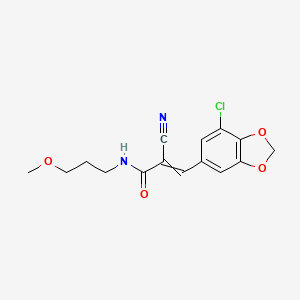

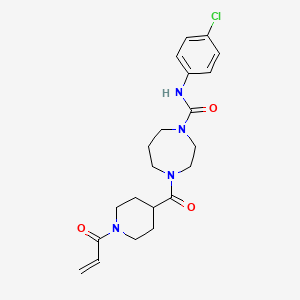

![molecular formula C16H10O5 B2580417 3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one CAS No. 65543-72-8](/img/structure/B2580417.png)

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of this compound involves a Claisen–Smichdt-type condensation reaction . This synthetic route could be exploited for the generation of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .Molecular Structure Analysis

The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The results showed the unexpected formation of the phthalide moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The Claisen–Schmidt reaction is a key step in the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a linear formula of C10H8O4, a CAS Number of 4743-58-2, and a molecular weight of 192.173 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on developing synthetic methodologies for benzofuran derivatives due to their importance in medicinal chemistry and material science. For instance, novel methods for constructing benzofuran scaffolds with quaternary centers via Rh/Co relay catalyzed C-H functionalization/annulation have been developed, highlighting the versatility of benzofurans in organic synthesis (Yuan et al., 2019). Similarly, strategies for the synthesis of libraries based on benzofuran scaffolds underscore their relevance in the development of biologically active compounds (Qin et al., 2017).

Catalysis and Reaction Mechanisms

Advancements in catalysis have enabled the efficient synthesis of complex benzofuran structures. The palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes, for example, offers a direct route to 3-alkenylbenzofurans, demonstrating the catalytic versatility in constructing heterocyclic compounds (Martínez et al., 2009).

Biological Activities and Potential Therapeutic Applications

Benzofuran derivatives are explored for their biological activities, including their potential as antimicrobial agents and inhibitors for various biological targets. Studies on benzofurano-isatins, for example, aim to discover new antimicrobial agents by synthesizing novel benzofuran-carbohydrazides with significant activity against bacterial and fungal strains (Ugale et al., 2017). Additionally, nitro-substituted 2-phenylbenzofurans derivatives are investigated as potential human monoamine oxidase inhibitors, indicating the relevance of benzofuran compounds in neurodegenerative disease research (Delogu, 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOWYDKNFDNQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)OC3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

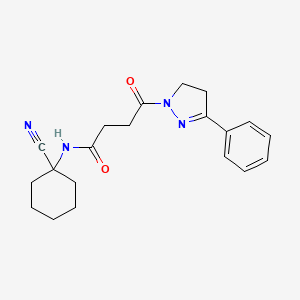

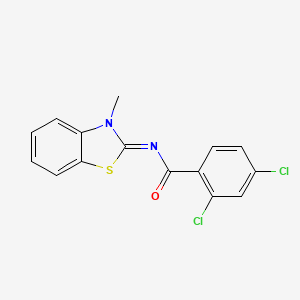

![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)

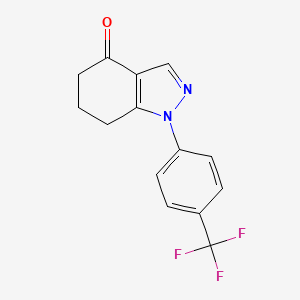

![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

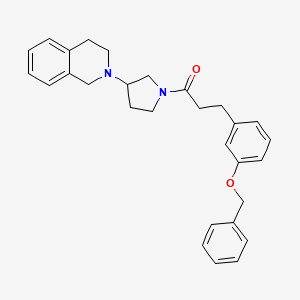

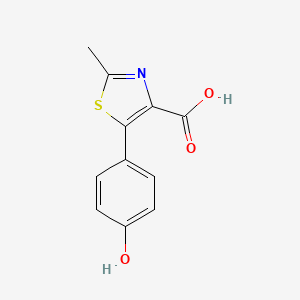

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2580343.png)

![1-(2-Fluorophenyl)-4-{[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B2580352.png)

![2-biphenyl-4-yl-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2580355.png)